molecular formula C11H12N2S2 B1298846 2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol CAS No. 23922-04-5

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B1298846
CAS No.: 23922-04-5
M. Wt: 236.4 g/mol
InChI Key: YLQYIQCHQZYLQB-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol is a bicyclic heterocyclic compound featuring a fused tetrahydrobenzothiophene and pyrimidine scaffold. The molecule contains a sulfur atom in the thiophene ring and a thiol (-SH) group at the 4-position of the pyrimidine ring. With a molecular formula of C₁₀H₁₀N₂S₂ and a molecular weight of 222.33 g/mol (CAS: 307342-23-0), it serves as a key intermediate for synthesizing bioactive derivatives, particularly in anticancer and antimicrobial research .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S2/c1-6-12-10(14)9-7-4-2-3-5-8(7)15-11(9)13-6/h2-5H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQYIQCHQZYLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351405
Record name NSC153323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23922-04-5
Record name 23922-04-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC153323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C11H13N3OSC_{11}H_{13}N_3OS with a molecular weight of approximately 233.31 g/mol. The structure consists of a benzothieno-pyrimidine core with a thiol group, which may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol exhibits significant antimicrobial properties. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

These findings suggest that the compound may act as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of the compound has been evaluated using various assays such as DPPH radical scavenging and ABTS assays. The results indicate that it possesses moderate antioxidant activity:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging45
ABTS Assay40

This antioxidant activity may be attributed to the thiol group in its structure, which can donate electrons and neutralize free radicals.

Cytotoxicity and Anticancer Potential

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. In particular, it has shown selective cytotoxicity against human breast cancer cells (MCF-7):

Cell Line IC50 Value (µM)
MCF-725
HeLa30

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

The biological activity of 2-Methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine-4-thiol is believed to stem from its ability to interact with cellular targets:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit key metabolic pathways.
  • Antioxidant Mechanism : It scavenges free radicals and enhances cellular defense mechanisms against oxidative stress.
  • Cytotoxic Mechanism : Induction of apoptosis through activation of caspases and modulation of Bcl-2 family proteins has been proposed.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of this compound against resistant strains of bacteria, highlighting its potential as an alternative antibiotic.
  • Antioxidant Research : Research conducted by Umesha et al. (2009) found that derivatives of this compound exhibited enhanced antioxidant activity compared to standard antioxidants like ascorbic acid.
  • Cytotoxicity Assessment : A recent study reported that the compound significantly reduced cell viability in MCF-7 cells through apoptosis pathways, suggesting its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Activities
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol 4-position: Thiol (-SH) C₁₀H₁₀N₂S₂ 222.33 Intermediate for antiproliferative agents
2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 4-position: Ketone (=O) C₁₀H₁₀N₂OS 222.27 Antimicrobial screening
4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-position: Chlorine (-Cl) C₁₀H₁₁ClN₂S 238.73 Precursor for N-substituted amine derivatives
4-Amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2-thione 4-position: Amino (-NH₂); 2-position: Thione C₉H₉N₃S₂ 223.32 Unspecified biological activity
2-Phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one 2-position: Phenyl (-C₆H₅); 4-position: Ketone C₁₆H₁₄N₂OS 298.36 Anticancer research

Key Observations:

Functional Group Influence: The thiol group in the target compound enhances nucleophilic reactivity, enabling facile derivatization (e.g., formation of disulfides or thioethers) compared to the ketone or chlorine substituents in analogues . Chlorine at the 4-position (as in CAS 238.73 g/mol compound) acts as a leaving group, facilitating nucleophilic substitution reactions with amines or thiosemicarbazides to generate antiproliferative agents .

Biological Activity :

  • Derivatives with N-substituted amines (e.g., compound 5d in ) exhibit moderate antiproliferative activity against cancer cell lines, with IC₅₀ values in the micromolar range .
  • Thiosemicarbazide derivatives (e.g., compound 7a in ) show enhanced anticancer potency due to metal-chelating properties .
  • Antimicrobial activity : Compounds with sulfonamide or morpholine substituents (e.g., 5e and 4a in ) demonstrate selective activity against C. albicans (IZ = 22 mm, MIC = 31.25 μg/mL) and S. aureus (IZ = 21 mm) .

Reactivity Trends:

  • The 4-thiol group undergoes oxidation to disulfides or alkylation with electrophiles (e.g., chloroacetates) to form thioethers, expanding its utility in drug design .
  • 4-Chloro derivatives exhibit higher reactivity toward nucleophiles compared to ketones or thiones, enabling rapid diversification .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Compound logP (Predicted) Solubility (mg/mL) Hydrogen Bond Donors Bioavailability Score
Target compound (4-thiol) 2.54 0.12 1 0.55
4-Ketone analogue 2.01 0.25 0 0.65
4-Chloro analogue 3.12 0.08 0 0.45
N-Phenylamine derivative 3.78 0.03 1 0.35

Key Insights:

  • 4-Ketone derivatives show higher bioavailability scores due to fewer hydrogen bond donors and balanced lipophilicity .

Preparation Methods

Synthetic Routes

General Synthesis Overview

The synthesis of 2-Methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-4-thiol typically involves multi-step organic reactions. The general synthetic pathway can include:

Specific Preparation Methods

Method 1: Microwave-Assisted Synthesis

A notable method for synthesizing this compound is through microwave-assisted reactions. This approach enhances reaction rates and yields by providing uniform heating.

  • Reagents : Key reagents include 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine and thiolating agents.

  • Procedure : The reaction is conducted in a microwave reactor under controlled temperature and pressure conditions.

  • Yield : Reports indicate that this method can achieve yields of up to 85% due to the rapid and efficient reaction conditions.

Method 2: Conventional Heating

Another common method involves traditional heating techniques where the reactants are mixed and heated in a solvent.

  • Reagents : Similar to microwave synthesis but may also include solvents like ethanol or dimethylformamide.

  • Procedure : The mixture is refluxed for several hours until completion is confirmed by TLC (Thin Layer Chromatography).

  • Yield : Yields typically range from 70% to 80%, depending on reaction time and temperature.

Reaction Conditions

The choice of solvents, temperatures, and catalysts can significantly influence the outcome of the synthesis:

Parameter Microwave-Assisted Synthesis Conventional Heating
Temperature 120°C - 180°C Reflux (around 100°C)
Time Minutes (5 - 30 min) Hours (3 - 8 hours)
Solvent Ethanol or DMF Ethanol or Acetone
Yield Up to 85% 70% - 80%

Mechanistic Insights

Nucleophilic Substitution Reactions

The introduction of the thiol group often involves nucleophilic substitution reactions where a suitable leaving group is replaced by a thiol:

  • Example Reaction : Using thiourea as a thiol source can effectively introduce the sulfur atom into the pyrimidine ring.

Oxidation and Reduction Steps

During synthesis, oxidation states may change:

  • Oxidation : The sulfur atom can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.

  • Reduction : Conversely, reduction can revert oxidized products back to their thiol forms using reducing agents like lithium aluminum hydride.

Q & A

Q. Table 1: Representative Spectroscopic Data

Substituent¹H NMR (δ, ppm)IR (cm⁻¹)Source
SCH₃2.34 (s, 3H)1718 (C=O)
NH₂8.85, 9.52 (brs, 2H)3415 (NH)
Benzyl3.70 (s, 2H, CH₂Ph)1668 (C=O)

Advanced: How can molecular docking elucidate its antimicrobial mechanism?

Methodological Answer:
Docking studies against microbial targets (e.g., bacterial DNA gyrase or fungal CYP51) are performed using software like AutoDock Vina. The thiol and pyrimidine moieties often exhibit hydrogen bonding with active-site residues (e.g., Asp86 in Staphylococcus aureus gyrase), while the hydrophobic benzothieno ring enhances binding affinity . Validate docking poses with MD simulations and compare inhibition constants (Ki) with experimental IC₅₀ values to resolve false positives .

Advanced: How to resolve contradictory cytotoxicity data across cell lines?

Methodological Answer:
Contradictions may arise from cell-specific uptake or metabolic activation. Follow these steps:

Dose-Response Profiling : Test a wide concentration range (e.g., 1 nM–100 µM) in multiple lines (e.g., HeLa, MCF-7, HepG2) .

Mechanistic Assays : Measure apoptosis (Annexin V/PI staining) vs. necrosis (LDH release) to differentiate modes of action .

Metabolite Screening : Use LC-MS to identify cell-specific biotransformation products affecting activity .

Q. Table 2: Cytotoxicity Variability in Derivatives

DerivativeHeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
4-Methylthio12.345.78.9
4-Benzylthio7.89.218.4

Advanced: How to optimize substituent effects on bioactivity?

Methodological Answer:
Systematic SAR studies are essential:

Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance antimicrobial activity but reduce solubility .

Hydrophobic Groups : Benzyl or cyclopentyl moieties improve membrane permeability .

Thiol vs. Thioether : Thiol derivatives show higher reactivity but lower stability; methylthio balances activity and stability .

Q. Table 3: Substituent Impact on Antimicrobial Activity

PositionSubstituentMIC (µg/mL, S. aureus)LogP
4SH2.11.2
4SCH₃4.52.8
4SO₂CH₃>64-0.3

Advanced: How to address low yields in cyclization steps?

Methodological Answer:
Low yields in triazolo or thiadiazolo cyclization (e.g., from hydrazino precursors) often result from poor leaving-group displacement. Solutions include:

  • Using excess formic acid (5 mL per 1 mmol substrate) .
  • Replacing formic acid with POCl₃ for better leaving-group activation .
  • Microwave-assisted synthesis (e.g., 150°C, 30 min) to accelerate ring closure .

Basic: What are the stability concerns for thiol derivatives?

Methodological Answer:
Thiol groups are prone to oxidation. Stabilization strategies include:

  • Storing compounds under inert gas (N₂/Ar) at -20°C.
  • Adding antioxidants (e.g., 1% BHT) to stock solutions.
  • Derivatizing as disulfides or thioethers for long-term storage .

Advanced: How to design analogs for improved pharmacokinetics?

Methodological Answer:
Prioritize derivatives with:

  • Lower LogP : Introduce polar groups (e.g., hydroxyl, carboxyl) to reduce hepatotoxicity .
  • Metabolic Stability : Replace metabolically labile methylthio with trifluoromethylthio (t₁/₂ increase from 2.1 to 8.7 h in rat liver microsomes) .
  • Prodrug Strategies : Mask thiols as acetylated precursors for enhanced oral bioavailability .

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